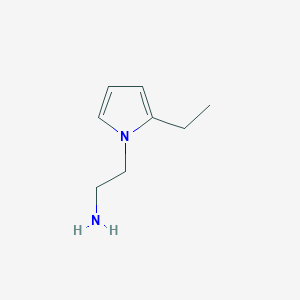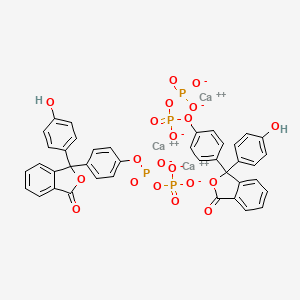
Phenolphthaleindiphosphatecalciumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenolphthaleindiphosphatecalciumsalt is a chemical compound with the molecular formula C20H13O10P2 and a molecular weight of 475.2604 g/mol . It is a derivative of phenolphthalein, a well-known pH indicator, and is used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes two phosphate groups and a calcium ion, making it distinct from other phenolphthalein derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenolphthaleindiphosphatecalciumsalt typically involves the reaction of phenolphthalein with phosphoric acid under controlled conditions. The process can be summarized as follows:
Reaction of Phenolphthalein with Phosphoric Acid: Phenolphthalein is dissolved in an appropriate solvent, such as ethanol, and reacted with phosphoric acid. The reaction is carried out at a controlled temperature to ensure the formation of the diphosphate ester.
Addition of Calcium Salt: The diphosphate ester is then reacted with a calcium salt, such as calcium chloride, to form this compound. The reaction mixture is stirred and heated to facilitate the formation of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of phenolphthalein and phosphoric acid are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Phenolphthaleindiphosphatecalciumsalt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phenolphthalein and phosphoric acid.
Oxidation: Under oxidative conditions, this compound can be converted into its oxidized forms, which may involve the cleavage of the phosphate groups.
Substitution: The compound can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Hydrolysis: Phenolphthalein and phosphoric acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted phenolphthalein derivatives.
Applications De Recherche Scientifique
Phenolphthaleindiphosphatecalciumsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a pH indicator in titrations.
Biology: Employed in biochemical assays and as a marker for certain biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenolphthaleindiphosphatecalciumsalt involves its interaction with molecular targets and pathways. The compound can act as a pH indicator by undergoing structural changes in response to pH variations, leading to color changes. Additionally, its phosphate groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Phenolphthaleindiphosphatecalciumsalt can be compared with other similar compounds, such as:
Phenolphthalein: A well-known pH indicator with a simpler structure lacking phosphate groups.
Phenolphthalein Monophosphate: Contains only one phosphate group, making it less complex than this compound.
Phenolsulfonphthalein: Another pH indicator with sulfonate groups instead of phosphate groups.
Uniqueness: this compound is unique due to its dual phosphate groups and calcium ion, which confer distinct chemical properties and reactivity compared to other phenolphthalein derivatives .
Propriétés
Formule moléculaire |
C40H26Ca3O20P4 |
|---|---|
Poids moléculaire |
1070.7 g/mol |
Nom IUPAC |
tricalcium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/2C20H16O10P2.3Ca/c2*21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)28-20)14-7-11-16(12-8-14)29-32(26,27)30-31(23,24)25;;;/h2*1-12,21H,(H,26,27)(H2,23,24,25);;;/q;;3*+2/p-6 |
Clé InChI |
XYQPGTIJEYIODE-UHFFFAOYSA-H |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


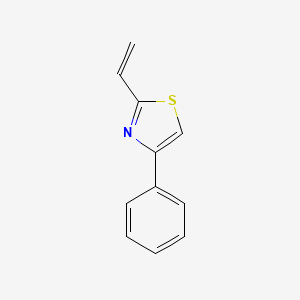

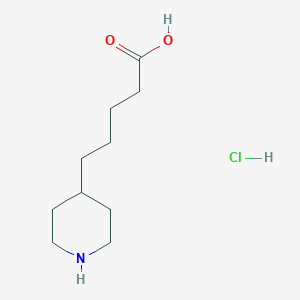

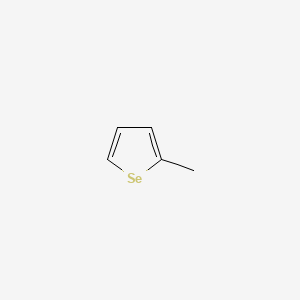
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
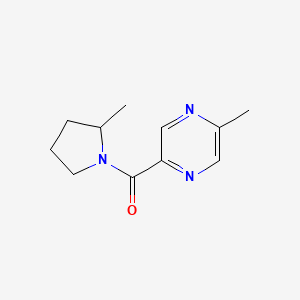
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)




